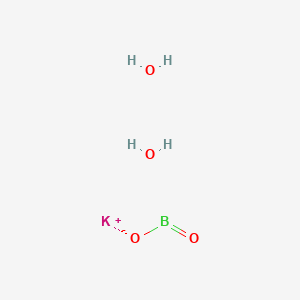
Kieselsäure, Aluminiumsalz
Übersicht
Beschreibung
Aluminum Silicate, also known as Al2SiO5, is a compound derived from aluminum oxide (Al2O3) and silicon dioxide (SiO2). It can be anhydrous or hydrated, naturally occurring as minerals or synthetic . It is often used as a demulcent and adsorbent in the pharmaceutical industry . It is also used in color lakes (insoluble dyes), and as a raw material in paper, plastics, cosmetics, and pharmaceuticals .
Synthesis Analysis
Aluminum silicate powder can be prepared using two different syntheses: co-precipitation and a two-step sol-gel method . The particle morphology of the synthesized aluminum silicate powder greatly depends on the synthesis method .Molecular Structure Analysis
The structural characteristic of aluminum silicate consists of one Si atom and four O atoms forming a tetrahedron, and Al atoms forming a network surrounded by O atoms .Chemical Reactions Analysis
Aluminum silicate reacts with acid in the stomach to increase the pH . It also has reactions with silica .Physical and Chemical Properties Analysis
Aluminum silicate is characterized by its white or off-white color in its powder form. The compound exhibits low thermal conductivity, high temperature stability, and a high degree of resistance to chemical attack . Its chemical formula can be further simplified to Al2O3•2SiO2 .Wissenschaftliche Forschungsanwendungen
1. Minderung der Kieselsäureablagerung in Umkehrosmoseanlagen Kieselsäure spielt eine entscheidende Rolle bei der Minderung der Kieselsäureablagerung in Umkehrosmoseanlagen (RO) {svg_1}. Die Herstellung von MIL-101 (Fe) zur Adsorption von Kieselsäure trägt dazu bei, die Kieselsäureablagerung auf RO-Membranen zu verringern {svg_2}. Die Adsorptionsexperimente zeigten, dass MIL-101 (Fe) eine hervorragende Adsorptionsfähigkeit für Kieselsäure aufweist {svg_3}.
2. Kieselsäureablagerungsbildung und Einfluss von Natrium- und Aluminiumionen Kieselsäure ist an der Bildung von Kieselsäureablagerungen auf der Oberfläche von RO-Membranen beteiligt {svg_4}. Das Vorhandensein von Natrium- und Aluminiumionen beeinflusst die Ausfällung von Silikaten auf der Membranoberfläche {svg_5}. Das Verständnis des Verhaltens gelöster Kieselsäurearten unter dem Einfluss dieser Ionen kann unser Verständnis davon erweitern, wie sich Polysilikat-Ionenmischungen unter verschiedenen chemischen Bedingungen verändern {svg_6}.
3. Rolle bei der Bildung von Hydroxyaluminosilikaten Kieselsäure spielt eine Rolle bei der Bildung von Hydroxyaluminosilikaten {svg_7}. Obwohl dies keinen signifikanten Einfluss auf ihre Umweltverfügbarkeit hat, ist es wichtig, die Konzentration von Al3+ (aq) in Böden, Grund- und Oberflächengewässern zu begrenzen {svg_8}.
4. Bildung von Kieselsäurekolloiden in Wasser Das Vorhandensein von Kieselsäure führt bei neutralem pH-Wert zur Bildung von Kieselsäurekolloiden in Wasser {svg_9}. Wenn der pH-Wert den Neutralpunkt übersteigt, kann Kieselsäure dissoziieren und Silikat-Anionen (SiO3 2-) bilden, die mit positiven Ionen wie Calcium, Magnesium, Eisen, Mangan und Aluminium reagieren können, um unlösliche Silikate zu bilden {svg_10}.
5. Fällungsverhalten von Kieselsäure und Aluminium Die Konzentration an Gesamtkieselsäure (Si-T) und Gesamt-Aluminium (Al-T) kann mittels induktiv gekoppelter Plasma-Atomemissionsspektroskopie (ICP-AES) gemessen werden {svg_11}. Dies hilft, das Fällungsverhalten von Kieselsäure und Aluminium zu verstehen {svg_12}.
Umweltauswirkungen
Kieselsäureentfernungsprozesse sind entscheidend für die Entsalzung von Kohlenflözgas (CSG)-Wasser mittels Umkehrosmose (RO)-Technologie, da sich Kieselsäure auf der Membranoberfläche von RO-Systemen ablagern kann {svg_13}. Als Folge der Kieselsäureablagerung werden die Menge und Qualität des von der RO-Anlage produzierten Trinkwassers deutlich reduziert {svg_14}.
Wirkmechanismus
- Aluminum silicate interacts with silicic acid transporters (SITs) within diatom cells. These transmembrane proteins facilitate the uptake of silicic acid (Si(OH)₄) from the environment into the cell interior .
- The incorporation of “foreign” inorganic elements (such as aluminum) in diatom biosilica can influence its structure .
Target of Action
Mode of Action
Action Environment
Zukünftige Richtungen
Aluminum silicate has many uses and is generally considered safe. It has a wide range of applications, especially as a component in refractory materials and ceramics . The study of aluminum silicate is not only an exploration of a compound of immense practical value, but also a call to conscientious industrial practice for a sustainable future .
Biochemische Analyse
Biochemical Properties
Aluminum Silicate interacts with various biomolecules in the biochemical reactions. For instance, in the case of Neolamarckia cadamba, a fast-growing tree, it was observed that high aluminum concentration resulted in significant inhibition of root growth . The concentration of Al3+ ions in the root tip increased significantly after Al stress . Aluminum stress increased activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase from micrococcus lysodeiktic (CAT), and peroxidase (POD) in the root tip .
Cellular Effects
Aluminum Silicate has been observed to have effects on various types of cells and cellular processes. For instance, in the presence of Aluminum, closure of leaf stomata was observed . In the root cells of plants, disintegration of cortical microtubules was observed after Aluminum treatment .
Molecular Mechanism
The molecular mechanism of Aluminum Silicate involves the chemical bonding between aluminum, silicon, and oxygen atoms . In aluminosilicates, replacement of each Si atom by an Al atom results in having an extra negative charge on the frame. These charges must be balanced by trapping positive ions .
Temporal Effects in Laboratory Settings
Studies have shown that temperature-dependence of silicate weathering has been observed in laboratory experiments and field studies on small watersheds .
Dosage Effects in Animal Models
The effects of Aluminum Silicate vary with different dosages in animal models. For instance, when added to the diets of young chicks, it caused reductions in feed intake, growth, bone ash, and serum phosphate, and increased serum calcium and bone aluminum content .
Metabolic Pathways
Aluminum Silicate is involved in various metabolic pathways. For instance, in Neolamarckia cadamba, Aluminum stress was mainly enriched in phenylpropane biosynthesis and secondary metabolite biosynthesis pathway .
Transport and Distribution
Aluminum Silicate is transported and distributed within cells and tissues. In the endodermis, the apoplastic pathway is blocked by the Casparian strip, which forces Si to be transported via the symplastic pathway through Lsi1 and then Lsi2 to the xylem .
Subcellular Localization
Studies have shown that Aluminum-induced gene expression and protein localization of a cell wall-associated receptor kinase in Arabidopsis .
Eigenschaften
IUPAC Name |
dialuminum;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIKUPSQINGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O9Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014506 | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminatesilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14504-95-1, 1327-36-2, 1335-30-4 | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminatesilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, aluminum salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate(3:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)



![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)


